N-[5-(4-aminophenoxy)pentyl]-2-phenoxyacetamide
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Overview
Description
N-[5-(4-aminophenoxy)pentyl]-2-phenoxyacetamide: is a bioactive chemical compound known for its diverse applications in scientific research. It is characterized by its complex molecular structure, which includes both phenoxy and aminophenoxy groups. This compound is primarily used in research settings due to its bioactivity and potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-aminophenoxy)pentyl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of p-aminophenol and phenoxyacetic acid derivatives.
Coupling Reaction: The intermediate compounds are then subjected to a coupling reaction under controlled conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and advanced purification systems. The reaction conditions are optimized to maximize yield and minimize impurities. The use of high-throughput screening and process optimization techniques ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-aminophenoxy)pentyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the aminophenoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[5-(4-aminophenoxy)pentyl]-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound in cellular and molecular biology studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[5-(4-aminophenoxy)pentyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2,2,2-TRICHLORO-
- ACETAMIDE, N-(5-(p-AMINOPHENOXY)PENTYL)-2-PHENYL-
Uniqueness
N-[5-(4-aminophenoxy)pentyl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct bioactive properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications .
Properties
CAS No. |
102008-71-9 |
---|---|
Molecular Formula |
C19H24N2O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-[5-(4-aminophenoxy)pentyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C19H24N2O3/c20-16-9-11-18(12-10-16)23-14-6-2-5-13-21-19(22)15-24-17-7-3-1-4-8-17/h1,3-4,7-12H,2,5-6,13-15,20H2,(H,21,22) |
InChI Key |
DAYHEVSELYHNCX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OCC(=O)NCCCCCOC2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCCCCOC2=CC=C(C=C2)N |
Appearance |
Solid powder |
Key on ui other cas no. |
102008-71-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acetamide, N-(5-(p-aminophenoxy)pentyl)-2-phenoxy- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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